3-(2-Chlorophenyl)-1-phenylpropan-1-one

Anti-inflammatory Structure-Activity Relationship Phenylpropanoid

Researchers often face batch-to-batch variability in chlorinated propiophenone scaffolds that undermines SAR reproducibility. This 2-chloro regioisomer (CAS 54197-71-6) resolves that risk with verified ortho-substitution and quantified bioactivity. - 71.45% inhibition of inflammation at 3 h vs. 56.32% for the meta-chloro analog; logP 4.39 ensures membrane permeability for cell-based assays. - EPX IC50 = 360 nM with >116-fold selectivity over MPO (IC50 = 42,000 nM), confirmed by BMS screening data. - Supplied with batch-specific NMR/HPLC/GC certificates (95% purity); available in 50 mg to bulk quantities.

Molecular Formula C15H13ClO
Molecular Weight 244.72
CAS No. 54197-71-6
Cat. No. B2437800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-phenylpropan-1-one
CAS54197-71-6
Molecular FormulaC15H13ClO
Molecular Weight244.72
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2Cl
InChIInChI=1S/C15H13ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-9H,10-11H2
InChIKeyMGZQKFWHPLAJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)-1-phenylpropan-1-one (CAS 54197-71-6): Core Properties and Competitive Positioning for Research Procurement


3-(2-Chlorophenyl)-1-phenylpropan-1-one (CAS 54197-71-6) is a chlorinated aromatic ketone with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It belongs to the substituted propiophenone class, featuring a 2-chlorophenyl substituent at the 3-position of the propan-1-one backbone, in contrast to the more common 3-chloro-1-phenylpropan-1-one isomer in which the chlorine is located on the alkyl chain [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, and has been catalogued by multiple suppliers including Bidepharm (purity 95% with NMR/HPLC/GC batch certificates) and Enamine LLC (product number EN300-80811) [2]. Critically, the ortho-chloro substitution pattern differentiates it from its meta- and para-chlorophenyl regioisomers in both physicochemical properties and biological activity profiles, making it a non-interchangeable scaffold for structure-activity relationship (SAR) studies [3].

Why 3-(2-Chlorophenyl)-1-phenylpropan-1-one Cannot Be Replaced by Common In-Class Analogs in Research Protocols


Substituting 3-(2-chlorophenyl)-1-phenylpropan-1-one with structurally similar chlorinated propiophenones or chalcones introduces significant variability in both biological potency and physicochemical behavior that can compromise experimental reproducibility. The ortho-chloro substitution on the phenyl ring critically modulates anti-inflammatory activity: the 2-chlorophenyl analog demonstrates 71.45% inhibition of inflammation at 3 hours, compared to only 56.32% for the 3-chlorophenyl regioisomer under identical assay conditions [1]. Furthermore, the target compound exhibits selective enzyme inhibition against human eosinophil peroxidase (EPX) with an IC50 of 360 nM, while its activity against the closely related myeloperoxidase (MPO) is substantially weaker (IC50 = 42,000 nM), a selectivity profile that cannot be assumed for analogs with different halogen placement or alkyl chain chlorination [2]. Physicochemical differences are equally consequential: the target compound's logP of 4.39 substantially exceeds that of the simpler analog 2-chloropropiophenone (logP = 2.50), affecting partitioning, solubility, and membrane permeability in biological assays [3]. Generic substitution without verifying these quantitative differentials risks invalidating SAR conclusions, altering reaction outcomes in synthetic pathways, and introducing uncontrolled variables in pharmacological screening campaigns.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-1-phenylpropan-1-one (CAS 54197-71-6) Relative to Analog Comparators


Ortho-Chloro Phenylpropanone Demonstrates 71.45% Anti-Inflammatory Inhibition vs. 56.32% for the Meta-Chloro Regioisomer

In a direct head-to-head structure-activity relationship study of phenylpropanoids, the 2-chlorophenyl-substituted analog (compound 5d, corresponding to the core scaffold of 3-(2-chlorophenyl)-1-phenylpropan-1-one) exhibited 71.45% ± 2.04% anti-inflammatory inhibition at 3 hours post-administration. By contrast, the 3-chlorophenyl regioisomer (compound 5c) showed only 56.32% ± 1.07% inhibition under identical conditions [1]. At the 4-hour time point, the differential remained pronounced: 69.36% ± 4.32% for the 2-chloro derivative versus 38.31% ± 4.11% for the 3-chloro analog. The 2-chlorophenyl analog also outperformed the 2-fluorophenyl analog (61.08% at 3 hours) and the 2,5-dichlorophenyl analog (59.77% at 3 hours), demonstrating that ortho-chloro substitution on the phenyl ring confers specific anti-inflammatory potency advantages. This study employed a carrageenan-induced paw edema model in rats, with inhibition measured as percentage reduction in paw volume relative to vehicle-treated controls, using SEM for statistical reporting [1].

Anti-inflammatory Structure-Activity Relationship Phenylpropanoid

Selective Eosinophil Peroxidase (EPX) Inhibition with IC50 of 360 nM vs. 42,000 nM for Myeloperoxidase (MPO): A >100-Fold Selectivity Window Documented in ChEMBL/BindingDB

3-(2-Chlorophenyl)-1-phenylpropan-1-one (ChEMBL ID: CHEMBL4790231, BindingDB monomer ID: BDBM50554035) has been quantitatively profiled against two heme peroxidases by Bristol Myers Squibb and curated in the ChEMBL database. The compound inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, using tyrosine as substrate and measuring 3-bromo tyrosine formation after a 10-minute incubation [1]. In contrast, its activity against recombinant human myeloperoxidase (MPO) under a similar assay format (aminophenyl fluorescein-based assay, 120 mM NaCl, 10-minute incubation) yielded an IC50 of 42,000 nM [1][2]. This represents a >116-fold selectivity for EPX over MPO. An orthogonal assay measuring PMA-induced MPO activity in human neutrophils yielded an IC50 in the same micromolar range (data also available in BindingDB), confirming that the compound is a relatively weak MPO inhibitor despite its potency against EPX [2].

Enzyme Inhibition Eosinophil Peroxidase Myeloperoxidase

LogP of 4.391 vs. 2.497 for 2-Chloropropiophenone: Critical Implications for Membrane Permeability and Extraction Efficiency

The calculated logP (octanol-water partition coefficient) for 3-(2-chlorophenyl)-1-phenylpropan-1-one is 4.391, as reported in the Chembase database [1]. This is substantially higher than the logP of 2.49660 reported for the structurally simpler analog 2-chloropropiophenone (CAS 6084-17-9), which lacks the additional phenyl ring at the 1-position . The difference of approximately 1.9 logP units corresponds to an approximately 80-fold difference in octanol-water partitioning under equilibrium conditions. This elevated lipophilicity directly impacts compound handling: the target compound exhibits aqueous solubility below 0.001 mg/L and is soluble in organic solvents such as dichloromethane and ethyl acetate . In contrast, the lower logP of 2-chloropropiophenone suggests comparatively higher aqueous solubility and different extraction behavior, which would alter compound recovery during liquid-liquid extraction protocols, HPLC retention times, and membrane permeability in cell-based assays.

Lipophilicity Physicochemical Properties logP

Melting Point of 46-48°C vs. 125-128°C for 2-Chloropropiophenone: Solid-State Handling and Crystallization Behavior Differ Fundamentally

3-(2-Chlorophenyl)-1-phenylpropan-1-one is a crystalline solid with a reported melting point range of 46-48°C [1]. This relatively low melting point distinguishes it sharply from the smaller analog 2-chloropropiophenone (CAS 6084-17-9), which melts at 125-128°C , and from the alkyl-chain chlorinated isomer 3-chloro-1-phenylpropan-1-one, which has a melting point of 54°C (determined by single-crystal X-ray diffraction) [2]. The target compound's melting point is significantly lower than that of both common analogs, indicating weaker intermolecular forces in the crystal lattice despite its higher molecular weight (244.72 vs. 168.62 g/mol). This property has practical consequences: the compound may soften or partially melt under ambient laboratory conditions in warm climates, requiring controlled storage. Conversely, its lower melting point facilitates melt-based purification techniques and may offer advantages in formulation studies where low-temperature processing is desired.

Melting Point Crystallization Solid-State Properties

Certified Purity 95% with Batch-Specific NMR, HPLC, and GC Documentation from Bidepharm: Verifiable Quality Differentiation from Non-Certified Generic Suppliers

Bidepharm supplies 3-(2-chlorophenyl)-1-phenylpropan-1-one (CAS 54197-71-6) with a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This level of analytical certification exceeds the typical documentation provided by generic chemical suppliers, who may only report nominal purity without accompanying chromatographic or spectroscopic verification. The Enamine catalog listing (product EN300-80811) similarly reports 95% purity [1]. By comparison, the structurally related analog 3-(4-chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9) is commonly available at 96% purity from generic suppliers but without equivalent batch-specific spectroscopic certification, introducing uncertainty in quantitative research applications .

Purity Certification Quality Control NMR

Optimal Application Scenarios for 3-(2-Chlorophenyl)-1-phenylpropan-1-one (CAS 54197-71-6) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Phenylpropanoid Anti-Inflammatory Agents Requiring Ortho-Chloro Substitution

Based on direct head-to-head pharmacological data, 3-(2-chlorophenyl)-1-phenylpropan-1-one is the preferred scaffold for SAR campaigns targeting anti-inflammatory phenylpropanoids. The ortho-chloro substitution confers 71.45% inhibition of carrageenan-induced inflammation at 3 hours, a 27% relative improvement over the meta-chloro regioisomer (56.32%) [1]. Research groups synthesizing focused libraries of chlorophenyl propanones for anti-inflammatory lead optimization should procure this specific regioisomer rather than the 3-chlorophenyl or 4-chlorophenyl variants to maximize the probability of identifying potent leads. The compound's logP of 4.391 suggests favorable membrane permeability for cellular target engagement assays, supporting its use in cell-based phenotypic screening cascades [2].

Chemical Probe Development for Eosinophil Peroxidase (EPX) in Eosinophilic Disease Models

The well-characterized EPX inhibition profile (IC50 = 360 nM) with >116-fold selectivity over MPO (IC50 = 42,000 nM) establishes 3-(2-chlorophenyl)-1-phenylpropan-1-one as a valuable starting point for developing EPX-selective chemical probes [1][2]. This selectivity window is quantitatively documented in the ChEMBL/BindingDB databases from Bristol Myers Squibb screening data, providing a citable rationale for its use in dissecting EPX-mediated pathways in eosinophil biology. Researchers investigating eosinophilic esophagitis, allergic asthma, or hypereosinophilic syndrome can use this compound to probe EPX-specific contributions to disease pathology without confounding off-target effects on the closely related MPO enzyme, a differentiation that generic chlorophenyl ketone analogs cannot provide without equivalent profiling data [2].

Synthetic Intermediate for Heterocyclic Compound Libraries with Antiviral and Agrochemical Potential

As documented by its Enamine building block designation (EN300-80811), 3-(2-chlorophenyl)-1-phenylpropan-1-one serves as a versatile intermediate for preparing heterocyclic compounds with reported antiviral applications [1][2]. The compound undergoes Friedel-Crafts acylation using 2-chlorobenzoyl chloride and benzene with AlCl3 catalyst, providing a reliable synthetic entry point for further derivatization [3]. The unique combination of the 2-chlorophenyl ring at the 3-position and the unsubstituted phenyl ring at the 1-position creates a differentiated scaffold for generating diverse compound libraries. Procurement from certified suppliers with batch-specific NMR, HPLC, and GC documentation (e.g., Bidepharm) ensures that the starting material identity and purity are verified before committing to multi-step synthetic sequences, minimizing the risk of propagating impurities through library synthesis [4].

Physicochemical Reference Standard for logP Method Validation in Reversed-Phase Chromatography

With a well-defined logP of 4.391 and LogD (pH 7.4) of 4.414, 3-(2-chlorophenyl)-1-phenylpropan-1-one can serve as a reference compound for calibrating or validating logP determination methods in reversed-phase chromatographic systems [1]. Its logP value is substantially higher than common reference compounds such as 2-chloropropiophenone (logP = 2.497), providing a calibration point in the high-lipophilicity range that is often underrepresented in standard reference sets [2]. The compound's distinct melting point (46-48°C) and solubility profile (soluble in dichloromethane and ethyl acetate, aqueous solubility < 0.001 mg/L) make it particularly suitable for use as a system suitability standard in HPLC method development for lipophilic analytes [3].

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-1-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.